molecular formula C11H12N4OS2 B2557176 Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide CAS No. 478066-61-4

Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No.: B2557176
CAS No.: 478066-61-4
M. Wt: 280.36
InChI Key: CRARTZFGHRJWRF-UHFFFAOYSA-N
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Description

Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide (CAS: 400088-41-7) is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 6-methylimidazo[2,1-b]thiazole moiety via a sulfide group at position 2 of the oxadiazole.

Properties

IUPAC Name

2-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-5-propan-2-ylsulfanyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c1-6(2)18-11-14-13-9(16-11)8-7(3)12-10-15(8)4-5-17-10/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRARTZFGHRJWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(O3)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Amino-4-methylthiazole

Ethyl acetoacetate is treated with thiourea in the presence of iodine under refluxing ethanol, yielding 2-amino-4-methylthiazole. The methyl group at position 4 is retained during subsequent annulation to form the imidazo[2,1-b]thiazole system.

Annulation to Imidazo[2,1-b]thiazole

Cyclization of 2-amino-4-methylthiazole with α-bromoketones (e.g., phenacyl bromide) in dimethylformamide (DMF) at 80°C for 6 hours produces the imidazothiazole scaffold. The 6-methyl substituent is introduced by selecting methyl-substituted α-bromoketones.

Construction of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of acylhydrazides, a method validated in recent studies.

Synthesis of 5-(6-Methylimidazo[2,1-b]thiazol-5-yl)-1,3,4-oxadiazole-2-thiol

The imidazothiazole-carboxylic acid is converted to its corresponding hydrazide using hydrazine hydrate in methanol. Subsequent treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux forms the 1,3,4-oxadiazole-2-thiol derivative.

Reaction Conditions

  • Hydrazide formation : Methanol, 65°C, 4 hours.
  • Cyclization : CS₂ (2 eq), KOH (1.5 eq), ethanol, reflux, 8 hours.

Introduction of the Isopropyl Sulfide Group

The sulfide linkage is introduced via nucleophilic substitution of the thiol group with isopropyl bromide. Sodium hydride (NaH) in anhydrous DMF facilitates deprotonation of the thiol, enhancing nucleophilicity.

Alkylation of 1,3,4-Oxadiazole-2-thiol

A mixture of 5-(6-methylimidazo[2,1-b]thiazol-5-yl)-1,3,4-oxadiazole-2-thiol (1 eq), isopropyl bromide (1.2 eq), and NaH (1.5 eq) in DMF is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours. The product is purified via column chromatography (silica gel, hexane/ethyl acetate 7:3).

Key Data

  • Yield : 68–72%.
  • Purity : >95% (HPLC).

Mechanistic and Optimization Insights

Role of Base in Sulfide Formation

NaH outperforms weaker bases (e.g., K₂CO₃) in DMF, achieving higher yields by complete deprotonation of the thiol group. Side reactions, such as disulfide formation, are suppressed under anhydrous conditions.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize the transition state during alkylation, whereas protic solvents (ethanol) lead to reduced yields due to proton exchange.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 2.49 (s, 3H, C6-CH₃), 4.21–4.27 (m, 1H, SCH(CH₃)₂), 7.92 (s, 1H, imidazothiazole-H).
  • IR (KBr) : 1615 cm⁻¹ (C=N), 1220 cm⁻¹ (C-S).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms a single peak at RT = 8.2 minutes.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Reference
Imidazothiazole formation α-Bromoketone, DMF, 80°C 75 90
Oxadiazole cyclization CS₂, KOH, ethanol, reflux 82 88
Sulfide alkylation Isopropyl bromide, NaH, DMF 70 95

Challenges and Mitigation Strategies

Regioselectivity in Imidazothiazole Synthesis

Competing pathways during cyclization may yield positional isomers. Using electron-deficient α-bromoketones directs substitution to the 5-position of the imidazothiazole.

Purification of Sulfide Derivatives

Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the target compound from unreacted thiol and dialkylated byproducts.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: The compound may have medicinal properties, such as antimicrobial or anti-inflammatory effects. Research into its biological activity could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to degradation.

Mechanism of Action

The mechanism by which Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor signaling. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Core Heterocycle Modifications
  • 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole: The oxadiazole ring in the target compound differs from thiadiazole derivatives (e.g., 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid) by replacing sulfur with oxygen. Thiadiazoles are noted for anticonvulsant and anticancer activities , while oxadiazoles are bioisosteres for esters/amides, offering metabolic resistance .
  • Imidazo[2,1-b]thiazole Core :
    The 6-methylimidazo[2,1-b]thiazole moiety is shared with compounds in (e.g., N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide), which showed potent VEGFR-2 inhibition (IC50 = 0.33 µM) and apoptosis induction in MCF-7 cells . The target compound’s oxadiazole-sulfide substituent may alter binding interactions compared to carbohydrazide derivatives.

Substituent Effects
  • Sulfide vs. Amine/Thiazole :
    The isopropyl sulfide group in the target compound contrasts with thiazole-amine substituents in N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine (). Sulfides may enhance lipophilicity, whereas amines could improve solubility or hydrogen-bonding interactions .

  • Chloro vs.

Biological Activity

Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C11H12N4OS2
  • CAS Number : 478066-61-4
  • Molar Mass : 280.37 g/mol

Structure

The structure features an imidazo[2,1-b][1,3]thiazole core, which is known for various biological activities. The presence of the oxadiazole moiety and isopropyl group further contributes to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase (CA), which plays a crucial role in various physiological processes.

Inhibition of Carbonic Anhydrase

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit selective inhibition against specific isoforms of carbonic anhydrase. For instance, a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates showed significant inhibitory activity against the cytosolic isoform hCA II with inhibition constants ranging from 57.7 to 98.2 µM . This suggests that this compound may similarly affect CA activity.

Antitumor Activity

Thiazole-based compounds have been extensively studied for their anticancer properties. For example, compounds containing thiazole moieties have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that specific substitutions on the thiazole ring enhance biological activity .

Case Studies

  • Cytotoxic Activity Against Cancer Cells :
    • A study on thiazole derivatives revealed that certain compounds exhibited IC50 values less than that of doxorubicin against human glioblastoma and melanoma cell lines . This highlights the potential of this compound in cancer therapy.
  • Selective Inhibition :
    • Research indicates that modifications in the thiazole structure can lead to selective inhibition against tumor-associated isoforms of carbonic anhydrase . This specificity could be leveraged in designing targeted therapies for cancer treatment.

Summary of Biological Activities

Activity TypeObserved EffectReference
Carbonic Anhydrase InhibitionSelective inhibition of hCA II (K i: 57.7–98.2 µM)
Antitumor ActivityCytotoxic effects against glioblastoma and melanoma cells

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves heterocyclization of precursors like 2-aminothiazoles with α-halocarbonyl compounds. For example, γ-bromodipnones are reacted with 2-aminothiazoles under mild conditions to form the imidazo[2,1-b][1,3]thiazole core. Key factors include:

  • Solvent choice : Acetic acid is often used for reflux reactions to stabilize intermediates .
  • Temperature control : Reactions are typically conducted at 80–100°C to avoid side-product formation .
  • Purification : Recrystallization from methanol or DMF/acetic acid mixtures ensures high purity (>98%) .
Synthetic Step Key Parameters Yield Range
Core formationAcetic acid, 5 h reflux60–75%
Sulfide linkageNaOH-mediated, 4–6 h stirring70–85%

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H NMR : Confirms substitution patterns (e.g., isopropyl sulfanyl groups) via split signals at δ 1.2–1.4 ppm .
  • IR spectroscopy : Identifies C=S (1050–1150 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches .
  • Elemental analysis : Validates stoichiometry (C, H, N, S) with <0.5% deviation .

Q. What preliminary biological activities have been reported for similar imidazo-thiazole-oxadiazole hybrids?

Analogous compounds exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer potential : IC₅₀ of 10–25 µM in breast cancer cell lines (MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DOE) methodologies?

DOE minimizes trial-and-error by systematically varying parameters:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response surface modeling : Predicts optimal conditions (e.g., 90°C, DMF solvent, 5 mol% triethylamine) for >90% yield .
  • Case study : A Plackett-Burman design reduced synthesis steps from 5 to 3 while maintaining 85% purity .

Q. What strategies resolve contradictions in spectral data or bioactivity results?

  • X-ray crystallography : Clarifies ambiguous NMR/IR signals by confirming bond angles and stereochemistry .
  • Docking studies : Explains bioactivity discrepancies (e.g., poor binding affinity due to steric clashes in the oxadiazole moiety) .

Q. How can computational tools (e.g., DFT, molecular dynamics) predict reactivity or metabolic stability?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the sulfur atom in the sulfide group shows high electrophilicity (LUMO = -1.8 eV) .
  • ADMET prediction : Tools like SwissADME assess metabolic stability (e.g., CYP3A4 susceptibility due to methylimidazole groups) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

Key variables include:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility .
  • Heterocycle rigidity : The oxadiazole ring’s planar structure improves DNA intercalation but limits blood-brain barrier penetration .
Modification Biological Impact Trade-off
Adding -F substituent↑ Anticancer activity (IC₅₀ ↓ 15%)↑ Toxicity (LD₅₀ ↓ 20%)
Replacing S with O↑ Solubility (LogP ↓ 0.5)↓ Thermal stability

Q. How can mechanistic studies elucidate its mode of action in biological systems?

  • Fluorescence quenching assays : Track binding to DNA or proteins (e.g., BSA binding constant K = 10⁴ M⁻¹) .
  • ROS detection : Use DCFH-DA probes to measure oxidative stress induction in cancer cells .

Methodological Guidance

  • Synthesis troubleshooting : If yields drop below 50%, check for moisture-sensitive intermediates or incomplete recrystallization .
  • Bioassay design : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 cell lines to mitigate variability .

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